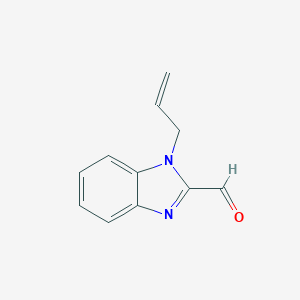

1-allyl-1H-benzimidazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNUVSLWAQTFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Allyl 1h Benzimidazole 2 Carbaldehyde and Its Precursors

Classic Synthetic Routes to Benzimidazole-2-carbaldehydes

The foundational step in synthesizing the target molecule is the formation of the benzimidazole-2-carbaldehyde structure. This is typically achieved through established methods involving cyclocondensation reactions or the oxidation of a pre-functionalized benzimidazole (B57391).

Condensation Reactions Involving o-Phenylenediamines and Glyoxal (B1671930) Derivatives

One of the most fundamental and widely used methods for constructing the benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid. A variation of this approach utilizes aldehydes or their derivatives, which react with o-phenylenediamine to form the heterocyclic ring system.

To specifically obtain the 2-carbaldehyde functional group, a dicarbonyl compound such as glyoxal or its synthetic equivalent is required. For instance, the reaction of o-phenylenediamine with 4,4-dimethoxy-3-oxobutanoate in the presence of an acid catalyst like 1-butyl imidazolium (B1220033) trifluoroacetate (B77799) yields benzimidazole-2-carboxaldehyde dimethyl acetal (B89532). The acetal group serves as a protected form of the aldehyde, which can be deprotected in a subsequent step to reveal the carbaldehyde. This method provides a direct route to the 2-formylbenzimidazole core structure.

Oxidation of 2-Substituted Benzimidazoles to Carbaldehydes

An alternative and common strategy to produce benzimidazole-2-carbaldehydes involves the oxidation of a more accessible 2-substituted precursor, such as 2-methylbenzimidazole (B154957) or 2-hydroxymethylbenzimidazole.

The synthesis of 2-methylbenzimidazole is straightforward, often achieved by the condensation of o-phenylenediamine with acetic acid. However, the subsequent oxidation of the 2-methyl group directly to an aldehyde can be challenging and may result in low yields.

A more reliable and higher-yielding approach is the oxidation of 2-hydroxymethylbenzimidazole. This intermediate can be prepared by condensing o-phenylenediamine with glycolic acid. The resulting 2-hydroxymethylbenzimidazole is then oxidized to the corresponding carbaldehyde. Manganese dioxide (MnO₂) is a particularly effective and selective reagent for this transformation, as it is known to oxidize benzylic alcohols to aldehydes under mild conditions with high efficiency. commonorganicchemistry.commdma.chorganic-chemistry.orgyoutube.com This two-step process—condensation followed by oxidation—is a robust method for accessing the benzimidazole-2-carbaldehyde precursor.

Targeted Synthesis of N-Allylated Benzimidazole Intermediates

Once the benzimidazole-2-carbaldehyde core is synthesized, the final step is the introduction of the allyl group at the N-1 position of the imidazole (B134444) ring. This is typically accomplished through N-alkylation.

N-Alkylation Strategies Utilizing Allyl Halides

The most direct method for N-allylation is the reaction of the benzimidazole precursor with an allyl halide, such as allyl bromide. This reaction is a nucleophilic substitution where the nitrogen atom of the benzimidazole ring attacks the electrophilic carbon of the allyl halide. The efficiency and yield of this reaction are highly dependent on the reaction conditions, particularly the choice of solvent and base.

Solvent Effects on N-Alkylation Yields

The choice of solvent plays a critical role in N-alkylation reactions, primarily by influencing the solubility of the reactants and stabilizing transition states. Polar aprotic solvents are often favored for these types of reactions. Studies on related N-alkylation of benzimidazoles have shown that solvents like N,N-dimethylformamide (DMF) can provide optimal yields. Other polar solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile, methanol (B129727), and ethanol (B145695) are also effective, while non-polar solvents generally result in lower yields. lookchem.com The selection of an appropriate solvent is crucial for maximizing the yield of the desired N-allylated product.

Table 1: Effect of Different Solvents on Benzimidazole Synthesis Yield This table presents data from a model reaction involving the condensation of o-phenylenediamine and benzaldehyde, illustrating the general effect of solvents on benzimidazole ring formation.

| Solvent | Yield (%) |

|---|---|

| Methanol | 97 |

| Ethanol | 94 |

| Acetonitrile | 85 |

| Tetrahydrofuran (THF) | 82 |

| Ethyl Acetate | 80 |

Base-Mediated N-Allylation Protocols

The N-alkylation of benzimidazole requires a base to deprotonate the N-H group, thereby increasing its nucleophilicity. The choice of base significantly impacts the reaction's success and yield. Common inorganic bases such as sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃) are frequently used. lookchem.com

In a model reaction involving the N-allylation of benzimidazole with allyl bromide, a 50% aqueous solution of NaOH initially provided a 65% yield. lookchem.com However, the yield was dramatically improved to 97% by introducing the anionic surfactant sodium dodecyl sulfate (B86663) (SDS). lookchem.com The surfactant helps to overcome solubility issues between the organic substrate and the aqueous base by forming micelles, which facilitates the reaction. In contrast, the organic base triethylamine (B128534) (Et₃N) was found to be ineffective, likely due to its inability to efficiently deprotonate the benzimidazole N-H. lookchem.com

Table 2: Optimization of Base and Surfactant for N-Allylation of Benzimidazole with Allyl Bromide

| Base | Surfactant | Yield (%) |

|---|---|---|

| 50% aq. NaOH | None | 65 |

| 50% aq. NaOH | TBAB (cationic) | Complex Mixture |

| 50% aq. NaOH | CTAB (cationic) | Complex Mixture |

| 50% aq. NaOH | Triton X-100 (neutral) | 75 |

| 50% aq. NaOH | SDS (anionic) | 97 |

| Et₃N | None | Trace |

Enantioselective N-Allylation Approaches

The introduction of a chiral center at the N-allyl group of benzimidazole precursors is a critical step for accessing enantiomerically pure target molecules. Asymmetric N-allylation, particularly through metal-catalyzed reactions, has been established as a powerful method for this purpose.

Groundbreaking work in this area has utilized iridium catalysts to achieve highly regio- and enantioselective N-allylations of benzimidazoles. nih.govnih.gov These reactions typically involve the treatment of a benzimidazole nucleophile with an unsymmetrical allylic carbonate in the presence of a single-component, metallacyclic iridium complex. nih.govnih.gov This methodology is distinguished by its ability to produce high yields of the N-allylated products, with exceptional control over both branched-to-linear regioselectivity and enantioselectivity. nih.gov

The reactions demonstrate broad applicability, accommodating a range of benzimidazole nucleophiles and various unsymmetrical aryl, heteroaryl, and aliphatic allylic carbonates. nih.govnih.gov For instance, the reaction of benzimidazole with a variety of cinnamyl carbonates that are either electron-rich or electron-neutral results in the corresponding chiral N-allylic benzimidazole products with excellent yields and selectivities. nih.gov Specifically, branched isomers have been isolated in 84-94% yield with 95-97% enantiomeric excess (ee). nih.gov The use of heteroaryl and aliphatic allyl carbonates has also proven successful, yielding products in high yields (90%) and with high enantioselectivity (up to 96% ee). nih.gov These iridium-catalyzed methods represent a direct and efficient route to enantioenriched N-allylated benzimidazoles, which are key precursors for chiral derivatives of 1-allyl-1H-benzimidazole-2-carbaldehyde. nih.govmit.edunih.gov

Table 1: Iridium-Catalyzed Enantioselective N-Allylation of Benzimidazole with Various Allylic Carbonates nih.gov

| Allylic Carbonate Substrate | Yield (%) | Branched:Linear Ratio | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Cinnamyl methyl carbonate | 94 | 99:1 | 97 |

| (E)-4-Methoxycinnamyl methyl carbonate | 89 | 98:2 | 96 |

| (E)-4-(Trifluoromethyl)cinnamyl methyl carbonate | 70 | 96:4 | 91 |

| (E)-2-Furylallyl methyl carbonate | 90 | 94:6 | 96 |

| (E)-Hex-2-enyl methyl carbonate | 90 | 92:8 | 94 |

Direct Synthesis of this compound

Direct synthetic routes to this compound focus on constructing the N-allyl-substituted benzimidazole ring with the C-2 aldehyde functionality already in place or in a protected form that can be easily revealed in the final step.

A common and effective strategy for synthesizing benzimidazole-2-carbaldehydes involves the use of a protected aldehyde equivalent at the 2-position of the benzimidazole ring. The diethoxymethyl group serves as a stable acetal protecting group for the aldehyde functionality during preceding reaction steps, such as N-allylation.

The synthesis begins with the formation of 2-(diethoxymethyl)-1H-benzimidazole. This intermediate can then undergo N-allylation under standard conditions (e.g., using allyl bromide and a base) to yield 2-(diethoxymethyl)-1-allyl-1H-benzimidazole. The final step to obtain the target compound, this compound, is the deprotection of the acetal group. This is typically achieved through acid-catalyzed hydrolysis. Treatment of the 2-(diethoxymethyl) derivative with an aqueous acid (such as hydrochloric acid or sulfuric acid) in a suitable solvent efficiently cleaves the acetal, revealing the carbaldehyde functional group. This hydrolysis step is generally clean and high-yielding, providing a reliable method for the final stage of the synthesis.

One-pot syntheses are highly valued for their efficiency, as they reduce the number of separate reaction and purification steps, minimize waste, and save time. researchgate.net For the synthesis of N-substituted benzimidazoles, one-pot reductive cyclocondensation is a particularly powerful approach. researchgate.neteurekaselect.com

This method typically starts with an appropriately substituted o-nitroaniline derivative, such as N-allyl-2-nitroaniline. In a single reaction vessel, the nitro group is reduced to an amine, which then undergoes intramolecular cyclocondensation with an aldehyde. Sodium dithionite (B78146) (Na2S2O4) has been identified as a highly efficient reagent for this reductive cyclization process. researchgate.net To synthesize this compound, N-allyl-2-nitroaniline would be reacted with a suitable two-carbon aldehyde equivalent, such as glyoxal or a protected form thereof. The sodium dithionite reduces the nitro group to an amine, creating an in situ o-phenylenediamine derivative that immediately condenses with the aldehyde to form the benzimidazole ring. This approach provides a convergent and atom-economical route to the target N-allyl benzimidazole structure. eurekaselect.comresearchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. chemmethod.comsphinxsai.com These principles have been widely applied to the synthesis of benzimidazole derivatives, offering sustainable alternatives to conventional methods.

Key green strategies applicable to the synthesis of this compound and its precursors include:

Alternative Energy Sources: Microwave irradiation and ultrasound sonication have emerged as effective tools to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. mdpi.comjocpr.comresearchgate.net Microwave-assisted synthesis has been successfully used for the one-pot generation of 2-substituted benzimidazoles from o-nitroanilines and for the condensation of o-phenylenediamines with aldehydes. mdpi.comscispace.com Similarly, ultrasound irradiation promotes these reactions efficiently, often at room temperature and with simple work-up procedures. mdpi.comtandfonline.combenthamdirect.com

Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents is a central goal of green chemistry. Water has been used as a reaction medium for the synthesis of benzimidazoles, offering significant environmental benefits. sphinxsai.com Deep eutectic solvents (DES) have also been employed as eco-friendly alternatives that can act as both the solvent and catalyst. nih.gov Furthermore, the development of reusable and non-toxic catalysts is crucial. Various systems, including ammonium (B1175870) chloride, zinc triflate, and nanoparticles (e.g., CuO-rGO, ZnFe2O4), have been used to catalyze benzimidazole formation under green conditions. sphinxsai.comtandfonline.comniscpr.res.in Agro-waste-derived catalysts, such as banana peel ash extract (BPAE), represent a novel and sustainable option. benthamdirect.com

Atom Economy: One-pot reactions, such as the reductive cyclocondensation described previously, enhance atom economy by minimizing intermediate isolation steps and reducing solvent and reagent usage. researchgate.net These integrated processes are inherently greener and more efficient for constructing the benzimidazole core. eurekaselect.com

By combining these approaches—for example, performing an ultrasound-assisted, water-mediated condensation using a recyclable nanocatalyst—the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing.

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Benzimidazoles

| Parameter | Conventional Method | Green Method (Ultrasound/Microwave) |

|---|---|---|

| Reaction Time | Often several hours to days | Minutes to a few hours mdpi.commdpi.com |

| Energy Source | Thermal heating (e.g., oil bath) | Microwave/Ultrasound irradiation jocpr.comnih.gov |

| Solvents | Often volatile organic compounds (VOCs) | Water, ethanol/water mixtures, deep eutectic solvents, or solvent-free sphinxsai.comnih.gov |

| Catalysts | Strong acids, stoichiometric reagents | Recyclable catalysts (e.g., Amberlite IR-120, nanoparticles), agro-waste catalysts mdpi.combenthamdirect.com |

| Yields | Variable, often moderate | Generally good to excellent mdpi.commdpi.com |

| Work-up | Often requires extensive purification | Simpler work-up, easy catalyst recovery mdpi.combenthamdirect.com |

Reactivity and Transformational Chemistry of 1 Allyl 1h Benzimidazole 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 1-allyl-1H-benzimidazole-2-carbaldehyde is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in the synthesis of more complex molecular architectures.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield the final product.

The aldehyde moiety of this compound can be readily reduced to a primary alcohol, (1-allyl-1H-benzimidazol-2-yl)methanol. This transformation is typically achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a mild and selective reducing agent, often used in protic solvents like ethanol (B145695) or methanol (B129727). masterorganicchemistry.comlibretexts.orgumass.edu

The general procedure involves dissolving the aldehyde in a suitable solvent and adding the hydride reagent portion-wise. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to quench the excess reagent and protonate the resulting alkoxide.

Table 1: Representative Hydride Reduction of a Benzimidazole-2-carbaldehyde Derivative As specific experimental data for the reduction of this compound is not readily available in the cited literature, the following table presents a typical procedure for the reduction of an aromatic aldehyde.

| Reactant | Reducing Agent | Solvent | Reaction Time | Product | Yield |

| Aromatic Aldehyde | Sodium Borohydride | Ethanol | 15 min | Primary Alcohol | High |

This data is based on a general procedure for the reduction of benzaldehyde. ugm.ac.id

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), provides an effective method for the formation of new carbon-carbon bonds. This reaction leads to the synthesis of secondary alcohols.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the intermediate alkoxide to yield the corresponding secondary alcohol. The choice of the organometallic reagent determines the nature of the 'R' group that is added to the carbonyl carbon. For instance, the reaction with methylmagnesium bromide would yield 1-(1-allyl-1H-benzimidazol-2-yl)ethanol. While specific examples with this compound are not detailed in the available literature, the general reactivity of aldehydes with organometallic reagents is a well-established principle in organic chemistry. nih.gov

Condensation Reactions

Condensation reactions of the aldehyde group in this compound with primary amino compounds are crucial for the synthesis of derivatives containing a carbon-nitrogen double bond (imine or hydrazone).

The reaction of this compound with primary amines (R-NH₂) leads to the formation of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). These reactions are typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid. nih.govnanobioletters.comscienceopen.com The formation of the imine bond is a reversible process, and the removal of water, a byproduct, can drive the equilibrium towards the product.

Table 2: Synthesis of Schiff Bases from Benzimidazole (B57391) Derivatives Specific examples for this compound are not provided in the search results. The table below illustrates the synthesis of Schiff bases from a related benzimidazole derivative.

| Aldehyde | Primary Amine | Solvent | Conditions | Product |

| 2-Aminobenzimidazole | 4,4'dibromo benzil | Microwave irradiation | 30 minutes | Schiff Base Ligand |

| (1H-benzimidazol-2-yl) methanamine | 2-hydroxy naphthaldehyde | Anhydrous ethanol | Heated to 65 °C | Schiff Base Ligand |

This data is based on the synthesis of Schiff bases from other benzimidazole precursors. nih.govnanobioletters.com

This compound can react with hydrazine (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) to form hydrazones. ictp.itresearchgate.netnih.govnih.gov This condensation reaction is analogous to Schiff base formation and is usually performed by heating the reactants in a solvent like ethanol.

Hydrazones are valuable synthetic intermediates and can undergo various subsequent transformations. For example, they can be involved in cyclization reactions to form various heterocyclic compounds. The specific transformations depend on the structure of the hydrazone and the reaction conditions employed. While the literature provides general methods for hydrazone synthesis ictp.itorganic-chemistry.org, specific studies detailing the transformations of hydrazones derived from this compound are not extensively documented.

Table 3: General Conditions for Hydrazone Synthesis

| Carbonyl Compound | Hydrazine Derivative | Solvent | Conditions | Product |

| Aldehyde/Ketone | Hydrazide | Ethanol | Reflux, 3-8 hours | Hydrazone |

This table outlines the general method for preparing hydrazones. ictp.it

Oxidation Reactions

The oxidation of this compound can theoretically proceed at two primary sites: the aldehyde functional group and the allyl group's olefinic bond. The selectivity of such reactions would be highly dependent on the choice of oxidizing agent and the reaction conditions.

Carboxylic Acid Formation

The aldehyde group at the C2 position of the benzimidazole ring is susceptible to oxidation to form the corresponding carboxylic acid, 1-allyl-1H-benzimidazole-2-carboxylic acid. This transformation is a common reaction for aldehydes. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent influencing the reaction's efficiency and selectivity.

For instance, the oxidation of (1H-benzimidazole-2-yl)methanol derivatives to their respective carboxylic acids has been successfully achieved using potassium permanganate (KMnO4) . This suggests that the benzimidazole nucleus is stable to such oxidative conditions. Other common reagents for the aldehyde to carboxylic acid conversion include Jones reagent (CrO3/H2SO4), Tollens' reagent ([Ag(NH3)2]+), and sodium chlorite (NaClO2). The selection of a mild oxidizing agent would be crucial to prevent unwanted side reactions, particularly at the allyl group.

Hypothetical Oxidation Reaction Data:

| Oxidizing Agent | Expected Product | Potential Byproducts |

| Potassium Permanganate (KMnO4) | 1-allyl-1H-benzimidazole-2-carboxylic acid | Products from allyl group oxidation |

| Jones Reagent (CrO3/H2SO4) | 1-allyl-1H-benzimidazole-2-carboxylic acid | Potential for reactions with the allyl group |

| Sodium Chlorite (NaClO2) | 1-allyl-1H-benzimidazole-2-carboxylic acid | Generally selective for aldehydes |

Selective Oxidation Pathways

Achieving selective oxidation of either the aldehyde or the allyl group in this compound presents a significant synthetic challenge. The reactivity of both functional groups towards oxidizing agents means that a mixture of products is a likely outcome unless carefully controlled conditions are employed.

Selective oxidation of the aldehyde in the presence of an alkene is often accomplished using reagents like sodium chlorite buffered with a phosphate source. Conversely, selective oxidation of the allyl group, such as epoxidation or dihydroxylation, would require reagents that are specific for carbon-carbon double bonds and less reactive towards aldehydes. For example, epoxidation could potentially be achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), although concurrent Baeyer-Villiger oxidation of the aldehyde is a possible side reaction. Dihydroxylation could be attempted using osmium tetroxide (OsO4) in the presence of a co-oxidant.

Reactions Involving the Allyl Group

The allyl group of this compound is a versatile functional handle that can participate in a variety of chemical transformations, primarily centered around the reactivity of its carbon-carbon double bond.

Electrophilic Additions to the Olefinic Bond

The double bond of the allyl group is electron-rich and therefore susceptible to attack by electrophiles. Common electrophilic addition reactions include halogenation, hydrohalogenation, and hydration.

Halogenation: Reaction with halogens such as bromine (Br2) or chlorine (Cl2) would be expected to yield the corresponding dihalo-propane derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would likely follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the double bond and the halide to the more substituted carbon.

Hydration: Acid-catalyzed hydration would also be expected to follow Markovnikov's rule, leading to the formation of an alcohol.

Cycloaddition Reactions

The olefinic bond of the allyl group can also participate in cycloaddition reactions, providing a pathway to more complex cyclic structures.

Intramolecular Cycloadditions for Ring Expansion

While specific examples involving this compound are not documented, intramolecular cycloadditions of N-allyl compounds are known in organic synthesis. For instance, the intramolecular Diels-Alder reaction of N-allyl-N-(2-furylmethyl)amides has been reported, leading to the formation of polycyclic structures researchgate.netyork.ac.uk.

In the case of this compound, an intramolecular [4+2] cycloaddition (Diels-Alder reaction) would require a suitable diene partner within the molecule, which is not present. However, other modes of intramolecular cycloaddition, such as a [2+2] photocycloaddition or a transition-metal-catalyzed cycloaddition, could potentially be envisioned under specific conditions, leading to the formation of novel ring systems fused to the benzimidazole core. The feasibility and outcome of such reactions would require experimental investigation.

Dipolar Cycloaddition Reactions

The allyl group in this compound can theoretically act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.gov This type of reaction involves the combination of a 1,3-dipole with a π-system, such as the alkene of the allyl group, to form a five-membered heterocyclic ring. wikipedia.orgnih.govijrpc.comnih.gov Potential 1,3-dipoles that could be employed in this context include nitrones, azides, and nitrile oxides. nih.govmdpi.com The reaction would lead to the formation of novel benzimidazole derivatives containing an additional heterocyclic ring, thereby expanding the structural diversity and potential applications of the core molecule. However, a comprehensive review of the current scientific literature does not provide specific examples of this compound being utilized as a substrate in dipolar cycloaddition reactions.

Cross-Coupling Reactions at the Allylic Position

The allylic position of this compound presents a potential site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govucmerced.eduorganic-chemistry.org

Potential Cross-Coupling Reactions:

Heck Reaction: This reaction would involve the coupling of the allylic C-H bond with an aryl or vinyl halide, leading to the formation of a more complex olefinic structure. organic-chemistry.org

Suzuki-Miyaura Coupling: If the allyl group were converted to a suitable derivative (e.g., an allyl halide or triflate), it could potentially undergo Suzuki-Miyaura coupling with an organoboron compound to form a new carbon-carbon bond at the allylic position. yonedalabs.comarkat-usa.org

Allylic Substitution: The allyl group could also participate in allylic substitution reactions, where a nucleophile displaces a leaving group at the allylic position, a transformation often catalyzed by palladium complexes. nih.govrsc.org

Despite the synthetic potential of these transformations, specific examples of cross-coupling reactions being carried out at the allylic position of this compound are not detailed in the currently available scientific literature.

Dual Reactivity: Concurrent Transformations at Aldehyde and Allyl Groups

The bifunctional nature of this compound, possessing both an aldehyde and an allyl group, offers the intriguing possibility of designing tandem or one-pot reactions where both functionalities are transformed concurrently or sequentially. chemimpex.com Such strategies are highly valued in organic synthesis for their efficiency in rapidly building molecular complexity from simple starting materials.

For instance, a synthetic sequence could be envisioned where the aldehyde is first converted into an imine, which then participates in an intramolecular reaction with the allyl group, such as an aza-ene reaction or a cycloaddition. Alternatively, the two groups could react with different reagents in a one-pot fashion, leading to a highly derivatized benzimidazole scaffold.

While the concept of dual reactivity is a cornerstone of modern synthetic strategy, a review of the current literature did not yield specific studies demonstrating concurrent or tandem transformations involving both the aldehyde and allyl groups of this compound.

Strategic Derivatization for Enhanced Functionality

The aldehyde and allyl moieties of this compound serve as versatile handles for the strategic derivatization of the benzimidazole core, enabling the synthesis of more complex and functionally diverse molecules.

Synthesis of Benzimidazole-Chalcone Conjugates

The aldehyde group of this compound is a key precursor for the synthesis of benzimidazole-chalcone conjugates. Chalcones are α,β-unsaturated ketones that can be synthesized through a Claisen-Schmidt condensation between an aldehyde and a ketone. In this context, this compound would react with an appropriate acetophenone derivative in the presence of a base to yield the corresponding benzimidazole-chalcone.

The general reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | Substituted Acetophenone | 1-(1-allyl-1H-benzimidazol-2-yl)-3-aryl-2-propen-1-one |

This synthesis allows for the introduction of a wide variety of substituents on the phenyl ring of the chalcone moiety, enabling the fine-tuning of the molecule's properties.

Formation of Benzimidazole-Tethered Heterocyclic Systems (e.g., Oxazepines)

This compound is a valuable starting material for the construction of fused heterocyclic systems, such as benzimidazole-tethered oxazepines. The synthesis of these complex structures often involves a multi-step sequence that utilizes the reactivity of the aldehyde group.

A plausible synthetic route could involve the initial reaction of the aldehyde with an amino alcohol to form an intermediate imine. This intermediate could then undergo an intramolecular cyclization, potentially acid-catalyzed, to form the seven-membered oxazepine ring fused to the benzimidazole core.

The strategic placement of the allyl group on the benzimidazole nitrogen can influence the reaction pathways and the properties of the final heterocyclic system.

| Starting Material | Key Intermediate | Final Product |

| This compound | Imine derivative | Benzimidazole-fused 1,4-oxazepine derivative |

This approach highlights the utility of this compound as a scaffold for the synthesis of complex, polycyclic molecules with potential applications in medicinal chemistry and materials science.

Spectroscopic and Structural Elucidation of 1 Allyl 1h Benzimidazole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and proton frameworks.

The ¹H NMR spectrum of 1-allyl-1H-benzimidazole-2-carbaldehyde provides detailed information about the electronic environment of each proton. The spectrum is characterized by distinct signals corresponding to the aldehyde, aromatic, and allyl protons.

The most downfield signal is a singlet attributed to the aldehyde proton (-CHO), typically appearing around δ 10.0 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

The four protons of the benzene ring of the benzimidazole (B57391) system resonate in the aromatic region, generally between δ 7.2 and δ 7.9 ppm. These protons often appear as a complex multiplet pattern due to spin-spin coupling between adjacent protons.

The allyl group protons give rise to a characteristic set of signals. The methylene protons attached to the nitrogen atom (-N-CH₂-) typically appear as a doublet of triplets. The internal vinylic proton (-CH=) is observed as a multiplet, often a doublet of doublets of triplets, due to coupling with both the terminal vinyl protons and the adjacent methylene protons. The two terminal vinylic protons (=CH₂) are diastereotopic and usually appear as two separate signals, a doublet of doublets for the cis proton and a doublet of doublets for the trans proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | ~10.0 | Singlet (s) |

| Aromatic (Ar-H) | ~7.2 - 7.9 | Multiplet (m) |

| Allyl (-N-CH₂-) | ~5.0 - 5.2 | Doublet (d) |

| Allyl (-CH=) | ~5.9 - 6.1 | Multiplet (m) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum for this compound shows eleven distinct signals, corresponding to each carbon atom in its unique electronic environment.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield around δ 185 ppm mdpi.com. The carbons of the benzimidazole ring resonate in the range of δ 110-146 ppm. The C2 carbon, to which the aldehyde and allyl groups are attached, is typically found around δ 145 ppm. The carbons of the allyl group are observed in the aliphatic and vinylic regions of the spectrum. The methylene carbon (-N-CH₂) appears around δ 45-50 ppm, while the vinylic carbons (-CH= and =CH₂) resonate between δ 117 and δ 132 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~185 |

| Benzimidazole (C2) | ~145 |

| Benzimidazole (C3a, C7a) | ~135 - 143 |

| Benzimidazole (C4, C5, C6, C7) | ~110 - 127 |

| Allyl (-CH=) | ~132 |

| Allyl (=CH₂) | ~117 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene ring. Crucially, it would also map the connectivity within the allyl group, showing cross-peaks between the -N-CH₂- protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.edu An HSQC spectrum would show a cross-peak connecting the aldehyde proton signal to the aldehyde carbon signal, each aromatic proton to its corresponding carbon, and each proton of the allyl group to the carbon it is bonded to. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

A cross-peak from the aldehyde proton to the C2 carbon of the benzimidazole ring, confirming the position of the aldehyde group.

Correlations from the N-CH₂ protons of the allyl group to the C2 and C7a carbons of the benzimidazole ring, confirming the N-alkylation site.

Correlations from the aromatic protons to their neighboring carbons, further confirming the aromatic ring assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound displays several characteristic absorption bands.

A strong, sharp absorption band around 1690-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. mdpi.com The spectrum also shows characteristic bands for the C=C stretching of the allyl group and the aromatic ring, typically in the 1450-1620 cm⁻¹ region. The C=N stretching vibration of the imidazole (B134444) ring is also found in this region, often around 1620 cm⁻¹. nih.gov Aromatic and vinylic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the allyl methylene group appears just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Aromatic/Vinylic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aldehyde C=O | Stretch | ~1690 - 1710 |

| Imidazole C=N | Stretch | ~1620 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₁H₁₀N₂O, corresponding to a molecular weight of 186.21 g/mol . sigmaaldrich.comscbt.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 186.

The fragmentation pattern provides further structural evidence. Plausible fragmentation pathways for this molecule include:

Loss of the formyl radical (•CHO, 29 Da), leading to a fragment ion at m/z 157.

Loss of the allyl radical (•CH₂CH=CH₂, 41 Da), resulting in a fragment ion at m/z 145.

A retro-Diels-Alder-type fragmentation of the imidazole ring.

The precise masses of the molecular ion and its fragments, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition.

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound itself is not widely reported, studies on its derivatives provide significant insight into its solid-state structure. X-ray crystallography on a cycloadduct derived from this compound revealed that the benzimidazole unit is essentially planar. nih.gov This planarity is a common feature of the benzimidazole ring system. researchgate.net

In the solid state, such planar aromatic systems often engage in intermolecular interactions. Crystal packing is frequently stabilized by π–π stacking interactions between parallel benzimidazole ring systems of adjacent molecules. nih.gov The distance between the centroids of these stacked rings is typically around 3.5 Å. Intermolecular C-H···O or C-H···N hydrogen bonds may also play a role in stabilizing the crystal lattice. nih.gov The allyl group, being flexible, can adopt various conformations within the crystal structure.

Conformation and Torsion Angle Analysis

The conformational landscape of this compound is primarily dictated by the orientation of the allyl and carbaldehyde substituents relative to the benzimidazole core. The rotation around the N-allyl and C-carbaldehyde single bonds gives rise to various possible conformers.

The conformation of the N-allyl group is of particular interest. The rotation around the N-CH₂ bond can lead to different spatial arrangements of the vinyl group with respect to the benzimidazole ring. These conformations can be described by the torsion angle involving the C=C bond of the allyl group and the N-C bond of the benzimidazole ring. Computational studies on similar N-alkylated benzimidazoles have been employed to determine the most stable conformations, often revealing a preference for staggered arrangements to minimize steric hindrance. strath.ac.uk

Similarly, the orientation of the 2-carbaldehyde group is crucial. The rotation around the C2-CHO bond can result in syn and anti conformers. NMR spectroscopic studies on benzimidazole-N-acylhydrazone derivatives have demonstrated the existence of such conformational isomers in solution, with the relative populations of the conformers depending on factors such as solvent and the nature of other substituents. researchgate.nettandfonline.com

A detailed analysis of the torsion angles in the crystal structure of a derivative, such as ethyl 1-benzylpyrrolidino[2',3':3,4]pyrrolidino[1,2-a] benzimidazole-2-carboxylate, which is synthesized from this compound, reveals a non-planar geometry. In such complex derivatives, the benzimidazole unit itself may remain largely planar, but the fused rings adopt envelope conformations. This highlights the conformational flexibility introduced by substituents and subsequent chemical transformations.

Table 1: Representative Torsion Angles in Benzimidazole Derivatives

| Torsion Angle | Value (°) | Compound |

| C9-N1-C8-C7 | -116.8 (2) | 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid |

| N17-C8-C7-N15 | Varies with substituent | (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives sci-hub.box |

| O=C-N-X | antiperiplanar and synperiplanar | N-acylhydrazone derivatives sapub.org |

Note: Data for this compound is not available in the cited literature; the table shows representative values from related structures to illustrate typical conformational features.

Intermolecular Interactions and Crystal Packing

In benzimidazole derivatives containing N-H or O-H groups, classical hydrogen bonds are often the dominant forces in the crystal lattice, leading to the formation of chains, dimers, or more complex three-dimensional networks. For N-substituted benzimidazoles lacking traditional hydrogen bond donors, weaker interactions become significant.

The crystal packing is often characterized by π-π stacking between the aromatic benzimidazole rings of adjacent molecules. The centroid-to-centroid distances in such interactions are typically in the range of 3.5 to 4.0 Å, indicating significant aromatic interactions that contribute to the stability of the crystal structure.

Molecular docking studies on benzimidazole derivatives have highlighted the importance of hydrogen bonding and non-covalent π-π and π-cation interactions in stabilizing ligand-protein complexes, underscoring the significance of these forces in molecular recognition. strath.ac.uk

Table 2: Common Intermolecular Interactions in Benzimidazole Derivatives

| Interaction Type | Description |

| N-H···N/O | Classical hydrogen bonding in unsubstituted or hydroxylated benzimidazoles. |

| C-H···O | Weak hydrogen bonds involving the carbaldehyde oxygen as an acceptor. |

| π-π Stacking | Stacking of benzimidazole rings of adjacent molecules. |

| C-H···π | Interaction of C-H bonds with the aromatic π-system. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectra of benzimidazole and its derivatives are characterized by absorption bands in the UV-Vis region arising from π→π* and n→π* electronic transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzimidazole ring system, as well as the solvent polarity.

For the parent benzimidazole, characteristic absorption bands are observed around 243, 272, and 278 nm. sci-hub.box The introduction of an allyl group at the N-1 position and a carbaldehyde group at the C-2 position in this compound is expected to influence these transitions. The carbaldehyde group, being a chromophore, will introduce an n→π* transition, typically observed as a weaker absorption at a longer wavelength compared to the π→π* transitions.

Studies on various 2-substituted benzimidazoles have shown that the π→π* transitions of the benzimidazole moiety generally remain intact. sci-hub.box However, the conjugation of the carbaldehyde group with the benzimidazole ring can lead to a red shift (bathochromic shift) of the absorption bands.

The electronic absorption spectra of a series of (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives in ethanol (B145695) showed transitions in the ranges of 222–225 nm, 242–250 nm, 274 nm, 280 nm, and 293–311 nm. sci-hub.box The bands at shorter wavelengths are attributed to π–π* transitions within the phenyl and benzimidazole moieties, while the longer wavelength absorption is assigned to an intramolecular charge transfer (ICT) transition. sci-hub.box

Table 3: Typical Electronic Transitions in Benzimidazole Derivatives

| Wavelength Range (nm) | Transition Type | Assignment |

| 220-250 | π→π | Transitions within the phenyl and benzimidazole rings sci-hub.box |

| 270-280 | π→π | Transitions of the heteroatomic groups in the benzimidazole moiety sci-hub.box |

| > 290 | π→π* / ICT | Intramolecular Charge Transfer or extended conjugation sci-hub.box |

| > 300 | n→π* | Transition involving the non-bonding electrons of the carbaldehyde oxygen |

Computational and Theoretical Investigations of 1 Allyl 1h Benzimidazole 2 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 1-allyl-1H-benzimidazole-2-carbaldehyde, DFT calculations, particularly using functionals like B3LYP, are employed to predict its geometric and electronic characteristics with a high degree of accuracy.

Optimized Molecular Geometries and Conformational Analysis

Theoretical calculations indicate that the benzimidazole (B57391) ring in this compound possesses a planar structure. The allyl and carbaldehyde groups attached to this core, however, can exhibit various spatial orientations. Conformational analysis is crucial to identify the most stable arrangement of these substituents.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on related structures

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.21 | - | - |

| C-C (allyl) | 1.50 | - | - |

| C=C (allyl) | 1.34 | - | - |

| N-C (allyl) | 1.47 | - | - |

| C-N (imidazole) | 1.38 | - | - |

| C=N (imidazole) | 1.32 | - | - |

| - | - | C-N-C (imidazole) | 108 |

| - | - | N-C-N (imidazole) | 115 |

| - | - | C-C-O (carbaldehyde) | 125 |

| - | - | Allyl-N-C-C | Variable |

Note: These are representative values based on general findings for similar molecular fragments and are not from direct experimental or computational results for this specific compound.

Electronic Structure Analysis

The electronic properties of this compound are fundamental to understanding its reactivity and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transitions and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within the molecule. This analysis helps in understanding the delocalization of electron density and the stability arising from these interactions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atom of the carbaldehyde group, making it a likely site for electrophilic attack. The nitrogen atoms of the imidazole (B134444) ring would also exhibit negative potential. Conversely, the hydrogen atoms and regions around the allyl group's double bond might show positive potential (blue), indicating susceptibility to nucleophilic attack. The MEP map thus provides a visual guide to the molecule's reactive behavior. nih.gov

Vibrational Frequency Analysis for Spectroscopic Correlation

Vibrational frequency analysis, performed computationally, is essential for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes can be correlated with the peaks observed in the experimental spectra, aiding in the structural confirmation of the compound.

For benzimidazole derivatives, characteristic vibrational modes include the N-H stretching (if present), C-H stretching of the aromatic and allyl groups, C=O stretching of the carbaldehyde, and various C-C and C-N stretching and bending vibrations within the benzimidazole ring. The calculated vibrational spectrum provides a theoretical basis for the assignment of these experimental bands. For instance, the C=O stretching frequency is typically a strong band in the IR spectrum and its calculated value can be compared with the experimental observation to validate the computational model.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Benzimidazole Ring | C-H Stretching | 3000-3100 |

| Benzimidazole Ring | C=C & C=N Stretching | 1400-1600 |

| Allyl Group | C-H Stretching | 3000-3100 |

| Allyl Group | C=C Stretching | 1640-1680 |

| Carbaldehyde Group | C-H Stretching | 2700-2900 |

| Carbaldehyde Group | C=O Stretching | 1680-1720 |

Note: These ranges are based on typical values for these functional groups in similar chemical environments.

Calculation of Reaction Enthalpies and Mechanisms

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful framework for elucidating the mechanisms and energetic landscapes of chemical reactions. For benzimidazole derivatives, DFT calculations are employed to determine optimized molecular geometries, bond lengths, and bond angles. nih.gov These calculations are foundational for understanding the reactivity of the molecule.

While specific reaction enthalpy data for this compound is not extensively detailed in available literature, the methodology is well-established through studies on related compounds. For instance, DFT calculations using the B3LYP exchange-correlation functional with basis sets like 6-311G(d,p) are standard for investigating the electronic structure and reactivity of benzimidazole systems. nih.govsci-hub.se Such studies can predict the thermodynamic feasibility of a reaction by calculating the change in enthalpy (ΔH). A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic one.

The mechanism of a reaction, including the identification of transition states and intermediates, can be mapped out, providing a step-by-step understanding of how reactants are converted to products. For example, in the synthesis of benzimidazole-thiadiazole derivatives, computational analysis helps to understand the condensation reactions involved. nih.gov Analysis of the molecular electrostatic potential (MEP) surface can also identify regions susceptible to electrophilic and nucleophilic attack, further clarifying reaction mechanisms. nih.gov

Table 1: Representative Parameters from DFT Calculations on Benzimidazole Systems

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Foundation for all other calculations. |

| Bond Lengths/Angles | Distances between atomic nuclei and angles between bonds. | Used to compare with experimental data (e.g., XRD) and assess structural changes. nih.gov |

| Reaction Enthalpy (ΔH) | The net energy change in a reaction (heat absorbed or released). | Determines if a reaction is exothermic or endothermic. |

| Transition State Energy | The energy of the highest point on the reaction pathway. | Used to calculate the activation energy, which governs reaction rate. |

| MEP Surface | A map of electrostatic potential on the molecule's surface. | Predicts sites for non-covalent interactions and chemical reactions. nih.gov |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. livecomsjournal.org These simulations allow researchers to sample the different three-dimensional arrangements, or conformations, that a molecule can adopt, providing a dynamic picture of its behavior. boisestate.edu This is particularly important for flexible molecules like this compound, which contains a rotatable allyl group.

Enhanced sampling algorithms have been developed to extend the utility of MD simulations, allowing for a more thorough exploration of the conformational space of complex systems in a feasible amount of simulation time. livecomsjournal.org For benzimidazole derivatives, MD simulations are used to validate the stability of ligand-receptor complexes predicted by molecular docking. nih.gov By simulating the complex in an environment that mimics physiological conditions (e.g., in water), researchers can assess the stability of the binding interactions over time. Key metrics from these simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. mdpi.com

Table 2: Key Concepts in Molecular Dynamics for Conformational Sampling

| Concept | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of parameters used to calculate the potential energy of the system. | Determines the accuracy of the simulation by defining interactions between atoms. |

| Conformational Space | The set of all possible 3D structures a molecule can adopt. | MD simulations explore this space to find stable and low-energy conformations. |

| RMSD Analysis | Measures the deviation of the molecule's backbone from its starting position. | Indicates the stability of the molecule or a molecular complex over the simulation period. mdpi.com |

| RMSF Analysis | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule, such as the allyl side chain. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives, thereby guiding the design of more effective molecules. nih.gov

For benzimidazole-based compounds, 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including enzyme inhibition. nih.gov In a typical study, a series of derivatives is synthesized and tested for a specific activity. Molecular descriptors—quantifiable properties related to steric, electronic, hydrophobic, and topological features—are then calculated for each molecule. Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a predictive model. nih.gov

For example, a QSAR study on benzimidazole carboxamide derivatives as PARP-1 inhibitors revealed crucial insights. nih.gov The resulting CoMFA and CoMSIA models, validated by high correlation coefficients (r²) and cross-validation coefficients (q²), produced 3D contour maps. These maps highlight regions where modifications to the molecular structure—such as adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors—would likely enhance or diminish biological activity. Such models are invaluable for the rational design of novel derivatives of scaffolds like this compound.

Table 3: Representative Statistical Results from a 3D-QSAR Study on Benzimidazole Derivatives as PARP-1 Inhibitors. nih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Prediction (SEP) | F-statistic | Contribution of Fields (%) |

|---|---|---|---|---|---|

| CoMFA | 0.743 | 0.913 | 0.359 | 127.369 | Steric: 52.8, Electrostatic: 47.2 |

| CoMSIA | 0.734 | 0.869 | 0.421 | 79.544 | Steric: 11.2, Electrostatic: 32.7, Hydrophobic: 26.5, H-bond Donor: 17.3, H-bond Acceptor: 12.3 |

Nonlinear Optical (NLO) Property Investigations

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in modern technologies like signal processing, telecommunications, and optical storage systems. nih.gov Organic materials, including benzimidazole derivatives, have emerged as promising candidates due to their high NLO responses. researchgate.net

Computational methods, especially DFT, are instrumental in predicting the NLO properties of molecules. The key parameters that quantify NLO response are the molecular polarizability (⟨α⟩) and the first-order hyperpolarizability (β). nih.gov These properties describe how the molecule's electron cloud responds to an applied electric field. Molecules with large delocalized π-electron systems, often found in donor-π-acceptor architectures, tend to exhibit enhanced NLO properties. nih.gov

Studies on 1,2-disubstituted benzimidazole derivatives have shown that these compounds can possess large hyperpolarizability values, suggesting their potential as NLO materials. nih.gov Theoretical calculations of the dipole moment (μ), polarizability (⟨α⟩), and first hyperpolarizability (β₀) are performed to screen for promising candidates. The results from these computational investigations guide synthetic chemists in creating new materials with optimized NLO characteristics.

| β₀ (First Hyperpolarizability) | 7.91 x 10⁻³⁰ | esu | Quantifies the second-order (nonlinear) optical response. |

Research Applications of 1 Allyl 1h Benzimidazole 2 Carbaldehyde Derivatives

Medicinal Chemistry Research and Drug Discovery Initiatives

The benzimidazole (B57391) nucleus, being a structural isostere of naturally occurring nucleotides, can readily interact with various biopolymers, making it a privileged structure in medicinal chemistry. researchgate.net The introduction of an allyl group at the N-1 position and a carbaldehyde at the C-2 position provides reactive sites for further molecular modifications, leading to the generation of large libraries of derivatives for biological screening.

Benzimidazole derivatives have been a focal point in the search for novel antimicrobial agents. Studies have demonstrated that modifications of the benzimidazole scaffold can lead to compounds with significant activity against a range of pathogenic bacteria and fungi.

Researchers have synthesized and screened extensive libraries of benzimidazole derivatives against various medically relevant bacterial and fungal strains. nih.gov Some of these compounds have exhibited potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. nih.gov Notably, certain derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to the established antibiotic ciprofloxacin. nih.govwalshmedicalmedia.com However, many of the tested compounds showed no significant activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa at the studied concentrations. nih.gov

In the realm of antifungal research, numerous benzimidazole derivatives have demonstrated significant potency. tandfonline.com Several synthesized compounds were found to be highly effective against Candida tropicalis and Candida albicans, with some exhibiting MIC values as low as 6.25 µg/mL against C. tropicalis. nih.gov The structure-activity relationship (SAR) analyses reveal that the nature and position of substituents on the benzimidazole ring are crucial for antimicrobial activity. nih.gov For instance, the presence of halo substituents at the 5-position has been identified as a key feature in some of the more promising broad-spectrum antimicrobial candidates. walshmedicalmedia.com

The quest for more effective and selective anticancer agents has led to the investigation of a vast number of synthetic compounds, with benzimidazole derivatives emerging as a particularly promising class. nih.govnih.gov Their structural similarity to purine (B94841) nucleotides allows them to interfere with the metabolic processes of cancer cells. nih.gov

Numerous studies have reported the synthesis of benzimidazole derivatives and their evaluation for cytotoxic activity against a panel of human cancer cell lines. nih.govjcchems.com These derivatives have demonstrated significant anti-proliferative effects against various cancer types, including leukemia, non-small cell lung cancer, colon cancer, breast cancer, and prostate cancer. nih.govnih.gov For example, a benzimidazole-acridine derivative showed strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells. nih.gov Another study found that a specific benzimidazole derivative exhibited potent cytotoxic activity against A549 lung adenocarcinoma and HepG2 liver carcinoma cell lines with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org

The mechanisms underlying the anticancer activity of benzimidazole derivatives are diverse. One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. nih.gov Some derivatives bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting cell proliferation. nih.gov Other mechanisms include the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription, and the inhibition of poly (ADP-ribose) polymerase (PARP). nih.govfrontiersin.org The addition of different moieties to the benzimidazole scaffold has been shown to enhance cytotoxic effects. nih.gov

Benzimidazole derivatives have long been a cornerstone in the treatment of parasitic infections in both humans and animals. vetscan.co.in Their broad-spectrum activity and low toxicity have made them a popular choice for combating various helminths and protozoa. vetscan.co.in

The primary mechanism of action for the anthelmintic activity of benzimidazoles is the inhibition of microtubule synthesis by binding to β-tubulin. youtube.com This disruption of the cytoskeleton interferes with essential cellular processes in the parasite, such as cell division and glucose transport, ultimately leading to its death. youtube.com Derivatives like albendazole (B1665689) and mebendazole (B1676124) are well-known for their effectiveness against a wide range of gastrointestinal nematodes. youtube.com In vitro studies have also demonstrated the high sensitivity of the protozoan parasite Giardia lamblia to certain benzimidazole anthelmintics, with some being significantly more active than metronidazole. oup.com Research has also explored their efficacy against Entamoeba histolytica and Trichinella spiralis. nih.gov It is important to note that in some parasitic infections, such as alveolar echinococcosis, benzimidazole treatment may only have a parasitostatic effect, meaning it inhibits the parasite's growth rather than killing it. oup.com The development of resistance to currently available benzimidazole drugs is a growing concern, prompting the need for new derivatives. vetscan.co.in

Beyond their use against common worms, research has also focused on the activity of benzimidazole-based derivatives against protozoan diseases like malaria, leishmaniasis, and trypanosomiasis. nih.govclinpractice.ru

The development of novel anti-inflammatory and analgesic agents with improved safety profiles is a significant area of pharmaceutical research. Benzimidazole derivatives have been investigated for their potential to mitigate inflammation and pain. jmpas.com

Several studies have reported the synthesis of benzimidazole derivatives and their evaluation for anti-inflammatory activity using models such as carrageenan-induced paw edema in rats. jmpas.comnih.gov Certain derivatives have shown a significant reduction in edema, with some exhibiting activity comparable to standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. jmpas.comrjpbcs.com The analgesic properties of these compounds have also been assessed using methods like the acetic acid-induced writhing test in mice. nih.govbanglajol.info Some derivatives demonstrated a considerable reduction in the number of writhes, indicating their potential as pain relievers. nih.govbanglajol.info

The mechanism of action for the anti-inflammatory effects of some benzimidazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. jmpas.com More recently, research has focused on microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) as a promising target for treating inflammatory diseases and pain, with novel benzimidazole derivatives showing potent inhibition of this enzyme. acs.orgnih.gov Structure-activity relationship studies have indicated that the nature and position of substituents on the benzimidazole ring significantly influence the anti-inflammatory and analgesic activity. nih.gov

The benzimidazole scaffold has been identified as a valuable starting point for the development of novel antiviral agents. researchgate.net Research has demonstrated the potential of benzimidazole derivatives to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV) and Zika virus.

In the context of HIV, benzimidazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). uctm.eduuctm.edu These compounds bind to a site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA to DNA. Another promising anti-HIV strategy involving benzimidazole derivatives is the protection of the human APOBEC3G (A3G) protein. nih.gov A3G is a potent antiviral factor that is normally degraded by the HIV-1 Vif protein; certain benzimidazole compounds have been shown to inhibit this degradation, thus preserving A3G's antiviral activity. nih.gov Some of these derivatives have shown potent anti-HIV-1 replication activity with IC50 values in the nanomolar range. nih.gov

More recently, the emergence of Zika virus as a global health concern has spurred the search for effective antiviral therapies. A screening of benzimidazole derivatives identified several compounds that could inhibit Zika virus infection in cell-based assays. nih.govresearchgate.net Structure-activity relationship analysis indicated that substitutions at the C-2, N-1, and C-5 positions of the benzimidazole ring were important for anti-ZIKV activity. nih.govctu.edu.vn One particular compound demonstrated high antiviral efficacy against an African ZIKV strain in both Huh-7 and human neural stem cells. nih.govresearchgate.net

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. This has led to an interest in the antioxidant properties of various synthetic compounds, including benzimidazole derivatives. nih.gov

The antioxidant potential of newly synthesized benzimidazole derivatives has been evaluated using a variety of in vitro assays. nih.govmdpi.com These assays measure the compounds' ability to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, hydroxyl radicals, and superoxide (B77818) anion radicals. nih.govdergipark.org.tr Other methods used to assess antioxidant capacity include the ferric reducing antioxidant power (FRAP) and total antioxidant capacity (TAC) assays. nih.gov

Studies have shown that certain structural features of benzimidazole derivatives contribute to their antioxidant activity. For example, the presence of hydroxyl groups on the benzimidazole ring or on aryl substituents has been found to enhance radical scavenging capabilities. nih.govmdpi.com Some synthesized compounds have demonstrated antioxidant activity comparable to or even better than standard antioxidants like tert-butylhydroquinone (B1681946) (TBHQ) and butylated hydroxytoluene (BHT). nih.govnih.gov The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it.

Research on Enzyme Inhibition

Derivatives of 1-allyl-1H-benzimidazole-2-carbaldehyde have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the development of therapeutic agents.

Benzimidazole derivatives are recognized as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. tandfonline.comnih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in diabetes mellitus. nih.govnih.gov Studies have shown that various substituted benzimidazole derivatives exhibit significant inhibitory activity against both yeast and mammalian intestinal α-glucosidase. tandfonline.comnih.gov For instance, certain 2-phenyl-1H-benzo[d]imidazole derivatives have demonstrated non-competitive inhibition of α-glucosidase. nih.gov The inhibitory potential is influenced by the nature and position of substituents on the benzimidazole and associated phenyl rings. nih.gov

| Compound Category | Target Enzyme | IC50 Value (µM) | Reference |

| Benzimidazole-based thiazole (B1198619) analogs | α-Glucosidase | 2.70 ± 0.10 to 42.30 ± 0.70 | nih.gov |

| Benzimidazole-based oxadiazole analogs | α-Glucosidase | 2.6 ± 0.1 to 9.50 ± 0.3 | researchgate.net |

| Unsubstituted benzyl (B1604629) benzimidazole-thioquinoline | α-Glucosidase | 153.7 | nih.gov |

The benzimidazole scaffold is a key component in the design of protease inhibitors. gov.bc.ca For example, derivatives have been identified as potent noncovalent inhibitors of cruzain, the major cysteine protease of Trypanosoma cruzi, and rhodesain, the analogous enzyme from Trypanosoma brucei. nih.gov These proteases are crucial for the parasites' life cycles, making them attractive drug targets. The inhibitory activity is dependent on the substituents on both the benzimidazole and phenyl rings, as well as the linker connecting them. nih.gov

| Derivative Class | Target Protease | Inhibition | Key Findings |

| Benzimidazole derivatives | Rhodesain and Cruzain | Nanomolar to low micromolar IC50 values | Modifications on the benzimidazole and phenyl rings significantly impact inhibitory potency. nih.gov |

| Benzimidazole derivatives | HIV-1 Protease | Allosteric inhibition | Benzoxazole, benzimidazole, and benzothiazole (B30560) derivatives have shown strong antiviral properties by acting as allosteric inhibitors. researchgate.net |

While specific studies on this compound derivatives as squalene (B77637) synthase inhibitors are not extensively documented in the provided context, the broad therapeutic potential of benzimidazoles suggests this as a plausible area for future investigation.

Benzimidazole derivatives have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. uctm.eduuctm.edu These compounds bind to an allosteric site on the reverse transcriptase enzyme, causing a conformational change that inactivates it. uctm.edu The development of various structural subclasses, such as 1H,3H-thiazolo[3,4-a]benzimidazoles and 2-aryl-1-benzylbenzimidazoles, has been a focus of research to enhance potency and overcome drug resistance. uctm.eduuctm.edu Molecular modeling studies have shown that a "butterfly-like" conformation is a key structural requirement for their inhibitory activity. uctm.edu

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique used to predict the binding orientation of a ligand to a protein, providing insights into their interaction.

The interaction between benzimidazole derivatives and bovine serum albumin (BSA), a model protein for human serum albumin, has been investigated using molecular docking and spectroscopic methods. nih.govbohrium.comnih.gov These studies help in understanding the pharmacokinetics of these compounds. bohrium.comnih.gov Docking studies have revealed that benzimidazole derivatives can bind to specific sites on BSA, primarily through hydrophobic forces and hydrogen bonding. nih.govnih.gov For example, one study showed that a fluorinated benzimidazole derivative binds to BSA, and the binding distance was determined using Förster's non-radiation energy transfer (FRET) theory. nih.gov Another investigation with mebendazole, a benzimidazole anthelmintic, identified its binding site at subdomain IIA (site I) of BSA. bohrium.comnih.gov

The bacterial cell division protein FtsZ is a promising target for new antibacterial agents. researchgate.netnih.gov Molecular docking studies have been employed to investigate the binding of benzimidazole derivatives to FtsZ. nih.govmdpi.com These studies have shown that benzimidazole-2-carboxamides can act as inhibitors of FtsZ, with some compounds showing activity against isoniazid-resistant Mycobacterium tuberculosis. nih.gov Docking simulations suggest that these compounds bind to the inter-domain cleft of FtsZ, a known binding site for inhibitors, primarily through hydrophobic and electrostatic interactions. nih.govnih.gov

Materials Science Applications

The unique chemical properties of this compound and its derivatives make them valuable in the field of materials science. chemimpex.comnbinno.com

The presence of the allyl group and the aldehyde functional group in this compound makes it a versatile building block for polymerization processes. chemimpex.com These reactive sites allow for its incorporation into various polymer backbones, leading to the development of novel polymeric structures with potentially enhanced thermal stability and electron-transporting capabilities, properties inherent to the benzimidazole core. nbinno.com

Benzimidazole derivatives have been explored for their use in protective coatings and advanced materials. chemimpex.comnbinno.com They are known to be excellent corrosion inhibitors for metals and alloys. imeti.org Benzimidazole-loaded halloysite (B83129) nanotubes have been incorporated into epoxy coatings, demonstrating active corrosion protection for carbon steel. imeti.org In the realm of advanced materials, the benzimidazole unit is a key component in organic semiconductors and light-emitting compounds used in organic light-emitting diodes (OLEDs) due to its electron-transporting properties and thermal stability. nbinno.com

Coordination Chemistry as Ligands

The nitrogen atoms in the imidazole (B134444) ring of benzimidazole derivatives allow them to act as effective ligands, forming coordination complexes with various metal ions. researchgate.net This property is fundamental to their role in various catalytic and biological processes. The ability of this compound and its derivatives to form stable metal complexes opens avenues for their application in catalysis, sensing, and the development of new metallodrugs. researchgate.net

Synthesis of Metal Complexes with this compound Derivatives

The molecular framework of this compound is well-suited for creating polydentate ligands for complexation with various transition metals. The aldehyde functional group is a key site for modification, often through condensation reactions with amines to form Schiff base ligands. nih.govnih.gov These Schiff bases, along with N-heterocyclic carbene (NHC) derivatives, create stable complexes with a range of metal ions. nih.govacs.org

The general synthesis strategy involves reacting the benzimidazole-derived ligand with a metal salt, such as a chloride or acetate, in a suitable solvent like methanol (B129727) or ethanol (B145695). derpharmachemica.comnih.gov The resulting metal complexes are then isolated and characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, ESI-mass spectrometry, and single-crystal X-ray diffraction. nih.govrsc.org

A notable example involves the synthesis of iridium complexes using N-allyl-substituted benzimidazol-2-ylidene ligands, which are structurally related to derivatives of this compound. csic.es In this work, five-coordinated Ir(I) complexes were successfully synthesized from the reaction of [Ir(μ-OMe)(cod)]2 with N-allyl-substituted benzimidazolium salts. csic.es Similarly, nickel(II) halide complexes have been prepared from bisbenzimidazolium salts, yielding square-planar nickel centers with a cis-geometry. acs.org

| Metal Center | Ligand Type | General Synthesis Method | Characterization Techniques | Reference |

|---|---|---|---|---|